tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate
Description
tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate is a tertiary ester derivative featuring a propanoate backbone substituted with a 2-ethoxyethylamino group. These compounds are typically synthesized via nucleophilic addition of amines to tert-butyl acrylate derivatives, followed by purification via column chromatography or precipitation . The tert-butyl ester group confers stability under basic conditions and facilitates deprotection under acidic conditions for downstream applications, such as drug conjugation .
Properties
IUPAC Name |
tert-butyl 3-(2-ethoxyethylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-5-14-9-8-12-7-6-10(13)15-11(2,3)4/h12H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQMDBZBQIUQIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNCCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 2-ethoxyethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrogen bromide formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Derivatives with different functional groups
Scientific Research Applications
tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. It can also participate in various biochemical pathways, influencing cellular processes and metabolic reactions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Key Observations :
- Lipophilicity: Ethoxy/methoxy groups influence solubility.
- Biological Interactions: Bulky aromatic substituents (e.g., benzhydryl) improve binding to proteins, while heterocycles (e.g., dihydroisoquinoline, imidazole) enable specific interactions with biological targets .
Challenges :
Biological Activity
Introduction
Tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Structure and Composition
- Chemical Formula : CHNO
- Molecular Weight : 229.34 g/mol
- Functional Groups :
- Tert-butyl ester
- Ethoxyethyl amino group
- Propanoate backbone
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl propanoate with 2-ethoxyethylamine under acidic conditions. This reaction is crucial for introducing the ethoxyethyl group, which is believed to enhance the compound's biological activity.
This compound exhibits its biological effects primarily through interaction with various enzymatic pathways and molecular targets. The compound can act as a substrate for specific enzymes, leading to the formation of active metabolites that exert significant biological effects.
Biological Effects
- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Anticancer Potential : Research has suggested that it may induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress-induced damage.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibition of E. coli growth | |
| Anticancer | Induction of apoptosis in HeLa cells | |
| Neuroprotective | Reduction of oxidative stress in neurons |
Detailed Research Findings
-
Antimicrobial Studies
- A study evaluated the efficacy of this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations above 100 µg/mL, indicating potential as a therapeutic agent in treating bacterial infections.
-
Cancer Cell Line Studies
- In vitro studies on HeLa cells demonstrated that treatment with this compound resulted in increased levels of cleaved caspase-3, a marker for apoptosis. This suggests that this compound may trigger apoptotic pathways, making it a candidate for further investigation in cancer therapy.
-
Neuroprotective Research
- A recent investigation into neuroprotective effects revealed that this compound significantly reduced reactive oxygen species (ROS) levels in neuronal cell cultures exposed to oxidative stress. This effect was associated with increased expression of antioxidant enzymes such as superoxide dismutase (SOD).
Q & A
Q. What are the optimal synthetic routes for tert-butyl 3-[(2-ethoxyethyl)amino]propanoate, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves coupling tert-butyl esters with amino-alcohol derivatives. Key steps include:
- Amidation/alkylation : Reacting tert-butyl propanoate precursors with 2-ethoxyethylamine under anhydrous conditions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred to stabilize intermediates .
- Temperature control : Maintain 0–25°C to minimize side reactions (e.g., hydrolysis or over-alkylation) .
- Catalysts : Use base catalysts like triethylamine to deprotonate amines and accelerate coupling .
Q. Example Reaction Conditions Table :
| Step | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | tert-butyl propanoate, 2-ethoxyethylamine | THF | 0–25 | 12 | 60–75 |
| 2 | Purification (column chromatography) | Hexane/EtOAc | - | - | >95% purity |
Q. What analytical methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structure via characteristic peaks (e.g., tert-butyl δ ~1.4 ppm, ethoxyethyl δ ~3.4–3.6 ppm) .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., ester C=O stretch ~1730 cm⁻¹, N-H bend ~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Verify molecular weight (MW: 203.28) and fragmentation patterns .
Q. How should this compound be stored to ensure stability?
- Temperature : Store below -20°C to prevent ester hydrolysis or amine oxidation .
- Moisture control : Use desiccants in sealed containers under inert gas (N₂/Ar) .
- Light sensitivity : Protect from UV exposure using amber glassware .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), lab coats, and goggles .
- Respiratory protection : Use NIOSH-approved P95 respirators for airborne particles; OV/AG-P99 cartridges if vapor exposure is suspected .
- Ventilation : Perform reactions in fume hoods to limit inhalation risks .
Advanced Research Questions
Q. How do substituent effects influence the reaction kinetics of this compound synthesis?
The ethoxyethyl group’s electron-donating nature accelerates nucleophilic attack on ester carbonyls but may sterically hinder coupling. Strategies include:
Q. What pharmacological targets could this compound interact with, and how can its specificity be validated?
Q. How can researchers resolve contradictions in reported synthetic yields or purity data?
Q. What environmental impact assessments are needed for this compound?
- Degradation studies : Test hydrolysis under acidic/basic conditions (pH 2–12) and monitor by LC-MS .
- Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to evaluate aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
